1,10-Undecadiene is a hydrocarbon compound classified as an alkadiene, characterized by its linear structure and the presence of two double bonds located at the first and tenth carbon atoms in its chain. Its molecular formula is with a molecular weight of approximately 152.2765 g/mol. The compound is colorless and has a distinct odor, making it notable in various chemical applications. It is also known by other names, including undecadiene and 1,10-undecadiene, and has a CAS Registry Number of 13688-67-0 .
1,10-Undecadiene exhibits reactivity typical of unsaturated hydrocarbons, particularly through addition reactions and polymerization processes. Key reactions include:
These reactions highlight its versatility in organic synthesis and material production .
Research indicates that 1,10-undecadiene possesses certain biological activities. It has been identified in various plant species, including Oryza sativa (rice), where it may play a role in plant defense mechanisms or as a signaling molecule. Some studies suggest potential antimicrobial properties, although comprehensive biological evaluations are still required to fully understand its effects on human health and ecological interactions .
Several methods exist for synthesizing 1,10-undecadiene:
1,10-Undecadiene finds applications across various industries:
Interaction studies involving 1,10-undecadiene have primarily focused on its reactivity with other chemical species. Investigations into its interactions with halogens and other electrophiles have demonstrated its utility in synthetic organic chemistry. Additionally, preliminary studies on its biological interactions suggest it may influence microbial growth patterns or plant responses at certain concentrations .
Several compounds share structural similarities with 1,10-undecadiene. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Number of Double Bonds | Unique Characteristics |
|---|---|---|---|
| 1,9-Undecadiene | 2 | Double bonds at positions 1 and 9 | |
| 1,8-Octadecadiene | 2 | Longer chain with double bonds at positions | |
| Deca-1,9-diene | 2 | Shorter chain version | |
| Dodeca-1,9-diene | 2 | Longer chain variant |
The uniqueness of 1,10-undecadiene lies in its specific placement of double bonds at the terminal ends of the hydrocarbon chain (positions one and ten), which can influence its chemical reactivity and physical properties compared to these similar compounds .
Palladium-mediated cycloisomerization is a powerful method for constructing dienes. In ionic liquids such as [Bmim]PF₆ or [Hmim]TFSI, PdCl₂/AgPF₆ systems catalyze the cycloisomerization of α,ω-dienes with high efficiency. For example, 2,2-diallylmalonates undergo cyclization to form five-membered rings under Pd catalysis, achieving molecular weights ( Mₙ) up to 38,800 in 16 hours. The mechanism involves oxidative hydropalladation of alkynes, followed by carbopalladation and β-hydride elimination. Key advantages include recyclable catalysts and tunable regioselectivity, though substrate scope remains limited to symmetrically substituted dienes.
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Mₙ |
|---|---|---|---|---|---|
| 2,2-Diallylmalonate | PdCl₂/AgPF₆ | [Bmim]PF₆ | 50°C | 92 | 27,900 |
| α,ω-Bis(undec-10-enoate) | HG2 Ru complex | [Hmim]TFSI | 50°C | 88 | 38,800 |
The Wittig reaction is a classical route to α,ω-dienes. 1,10-Undecadiene is synthesized via a two-step protocol:
| Dialdehyde Precursor | Wittig Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1,10-Decanedial | Ph₃P=CH₂ | KOt-Bu | THF | 86 |
Terminal diols serve as precursors for 1,10-undecadiene via oxidative dehydrogenation. Using oxoammonium salts (e.g., 4-acetamido-TEMPO) in CH₂Cl₂, 1,9-nonanediol is dehydrogenated to 1,10-decanedial, which undergoes subsequent Wittig olefination. Alternative oxidants like OsO₄/NMO enable dihydroxylation of 1,5-dienes but are less efficient for linear substrates.
Grignard reagents facilitate carbon-chain elongation. For example, reacting prenyl magnesium bromide with conjugated dienes (e.g., isoprene) forms terpenic alcohols, but adapting this for 1,10-undecadiene requires careful control. A proposed route involves:
Acyclic diene metathesis (ADMET) polymerization leverages the terminal olefins of 1,10-undecadiene to construct high-molecular-weight polymers via repetitive transalkylidenation. The reaction proceeds through a ruthenium-carbene intermediate, which facilitates the cleavage and recombination of carbon-carbon double bonds. A critical feature of ADMET is its step-growth mechanism, driven by the release of ethylene gas, which shifts the equilibrium toward polymer formation [3] [6].
The metallacyclobutane intermediate forms via a reversible [2+2] cycloaddition between the ruthenium alkylidene catalyst and the diene monomer. Subsequent decomposition regenerates the active catalyst and elongates the polymer chain [4]. For 1,10-undecadiene, this process yields polyoctenamer, a semicrystalline polymer with alternating cis and trans double bonds. The stereochemistry of the double bonds depends on the catalyst’s ligand environment; for example, Grubbs-Hoveyda second-generation catalysts favor trans configurations due to reduced steric hindrance during metallacycle formation [1] [4].
Table 1: Catalytic Performance in ADMET of 1,10-Undecadiene
| Catalyst System | Molecular Weight (Mw) | Trans Double Bond Content | Reference |
|---|---|---|---|
| Grubbs-Hoveyda (Second-Gen) | 108,000 g/mol | >90% | [3] |
| Dicationic Ruthenium Alkylidene | 80,000 g/mol | 85% | [1] |
Recent studies highlight the role of catalyst stability in achieving high molecular weights. Prolonged reaction times (48–72 hours) under vacuum are necessary to remove ethylene, ensuring continuous chain propagation [4] [6].
Biphasic systems, combining ionic liquids with organic solvents, enhance the efficiency of ruthenium-alkylidene catalysts in ADMET. For instance, 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BDMIM⁺BF₄⁻]) stabilizes the dicationic ruthenium complex [Ru(DMF)₃(IMesH₂)(CH-2-(2-PrO-C₆H₄))], enabling recyclability and reducing ruthenium contamination in the final polymer [1]. The ionic liquid phase retains the catalyst, while the organic phase accommodates the growing polymer, minimizing side reactions such as β-hydride elimination.
This biphasic approach achieves near-quantitative monomer conversion while maintaining catalyst activity over multiple cycles. Spectroscopic analysis confirms that the ruthenium species remains intact, with no detectable formation of inactive ruthenium hydrides [1] [5]. Such systems are particularly advantageous for 1,10-undecadiene, whose high hydrophobicity ensures minimal partitioning into the ionic liquid phase.
While ADMET dominates the literature, 1,10-undecadiene also participates in Lewis acid-mediated cycloisomerization. For example, zinc chloride catalyzes the intramolecular cyclization of 1,10-undecadiene derivatives to form medium-sized rings. The reaction proceeds via π-activation of the diene, followed by hydride transfer and ring closure. However, competing polymerization pathways often limit yields, necessitating precise stoichiometric control [2].
Recent computational studies suggest that gold(I) complexes could selectively promote cycloisomerization over metathesis by stabilizing carbocationic intermediates. This remains an underexplored area, with potential applications in synthesizing strained macrocycles from 1,10-undecadiene precursors [5].
Tandem catalysis combining ADMET and ring-closing metathesis (RCM) enables the synthesis of functionalized macrocycles from 1,10-undecadiene. For example, sequential treatment with a ruthenium alkylidene catalyst and a Brønsted acid promotes initial polymerization followed by backbiting cyclization. The equilibrium-driven nature of ADMET allows dynamic chain scission and recombination, favoring macrocycle formation at high dilutions [4] [6].
Key Mechanistic Steps:
This strategy has yielded cyclododecenamers with 12–16-membered rings, characterized by MALDI-TOF mass spectrometry [4]. Future work aims to integrate photoactivated catalysts for spatiotemporal control over macrocycle size.
The synthesis of biobased aliphatic polyesters through ADMET polymerization represents one of the most significant applications of 1,10-undecadiene and its derivatives in advanced polymer science. This approach has emerged as a powerful method for producing high-molecular-weight polyesters with exceptional mechanical properties that exceed conventional petroleum-based polymers [1] [2].
The development of α,ω-diene monomers based on 1,10-undecadiene chemistry has been crucial for successful ADMET polymerization. Key monomers include dianhydro-D-glucityl bis(undec-10-enoate), dianhydro-D-mannityl bis(undec-10-enoate), and various diol-based bis(undec-10-enoates) [3] [4]. These monomers are synthesized through esterification reactions between 10-undecenoyl chloride and renewable diols such as isosorbide, isomannide, 1,3-propanediol, and 1,4-butanediol [5] [6].
The choice of catalyst significantly impacts the molecular weight and properties of the resulting polyesters. Molybdenum-alkylidene catalysts have demonstrated superior performance compared to ruthenium-carbene catalysts, achieving molecular weights exceeding 67,000 g/mol under mild conditions (25°C in toluene) [6]. The molybdenum catalyst Mo(CHCMe₂Ph)(N-2,6-Me₂C₆H₃)[OC(CH₃)(CF₃)₂]₂ has shown particular effectiveness for high-molecular-weight polymer synthesis [6].
Second-generation Hoveyda-Grubbs catalysts (HG2) have also been extensively studied, particularly in ionic liquid systems where they achieve molecular weights of 32,200-39,200 g/mol [7]. The catalyst loading significantly affects the final molecular weight, with optimal loadings typically ranging from 0.5 to 2.0 mol% [3] [6].
ADMET polymerization requires careful optimization of reaction conditions to achieve high molecular weights. Key parameters include:
Temperature Control: Lower temperatures (25°C) with molybdenum catalysts produce higher molecular weights compared to elevated temperatures (50-80°C) required for ruthenium systems [6]. High temperatures can lead to catalyst decomposition and undesired side reactions [1] [3].
Ethylene Removal: Continuous removal of ethylene byproduct is critical for driving the equilibrium toward high molecular weight. This is typically achieved through vacuum conditions with periodic evacuation cycles [3] [4] [5].
Monomer Concentration: High initial monomer concentrations (4.48-8.36 mmol/mL) favor higher molecular weights, but excessive concentrations can lead to stirring difficulties due to increased viscosity [7].
Recent advances in ADMET polymerization have achieved remarkable molecular weights:
These molecular weights represent significant improvements over earlier reports, which typically achieved Mn values of 5,600-14,700 g/mol [1] [7].
The relationship between molecular structure and material properties in 1,10-undecadiene-based polymers is complex and depends on several key factors including molecular weight, degree of saturation, and diol segment selection [6] [7].
The molecular weight of polyesters derived from 1,10-undecadiene systems has a profound impact on their mechanical properties. Systematic studies have revealed strong correlations between molecular weight and both tensile strength and elongation at break [6].
Tensile Strength Correlation: Hydrogenated polymers show a linear relationship between molecular weight and tensile strength. For HP1 (hydrogenated isosorbide-based polyester), tensile strength increases from 6.2 MPa at Mn = 9,400 g/mol to 39.7 MPa at Mn = 48,200 g/mol [6]. This represents a six-fold improvement in tensile strength with molecular weight increase.
Elongation at Break Enhancement: Similarly, elongation at break shows dramatic improvement with molecular weight, increasing from 8.0% at Mn = 9,400 g/mol to 436% at Mn = 48,200 g/mol [6]. This improvement is crucial for applications requiring flexibility and impact resistance.
The degree of saturation in the polymer backbone significantly influences both mechanical and thermal properties. Hydrogenated polymers generally exhibit higher tensile strength but lower elongation at break compared to their unsaturated counterparts [6].
Unsaturated Polymers: Unsaturated polyesters (P1, P2) show higher elongation at break (507-535%) but lower tensile strength (15.14-19.85 MPa) [6]. The presence of double bonds in the backbone provides flexibility but reduces crystallinity.
Saturated Polymers: Hydrogenated polyesters (HP1, HP2) demonstrate higher tensile strength (16.7-39.7 MPa) and defined melting temperatures (73°C for HP1) [6]. The saturated backbone promotes crystalline packing and enhanced mechanical properties.
The choice of diol segment in the polyester backbone significantly affects the structure-property relationships. Different diol segments lead to variations in crystallinity, mechanical properties, and thermal behavior [6] [7].
Isosorbide-Based Systems: Polymers derived from isosorbide show excellent mechanical properties with high tensile strength (39.7 MPa) and good elongation (436%) [6]. The rigid bicyclic structure of isosorbide contributes to enhanced mechanical performance.
Isomannide-Based Systems: These polymers exhibit similar properties to isosorbide-based systems, with tensile strength of 16.7 MPa and elongation of 229% [6]. The structural similarity to isosorbide results in comparable performance.
Linear Diol Systems: Polymers based on 1,3-propanediol show the highest molecular weights (67,200 g/mol) but different mechanical properties due to the linear structure [6].
The crystalline structure of these polymers is influenced by both the backbone saturation and the diol segment employed. Hydrogenated polymers generally show higher crystallinity and defined melting temperatures compared to unsaturated systems [6].
Melting Temperature Trends: Hydrogenated polymers exhibit melting temperatures ranging from 41.7°C to 73°C, depending on the diol segment and molecular weight [3] [5]. Higher molecular weights generally correlate with higher melting temperatures.
Glass Transition Behavior: The glass transition temperatures are influenced by the flexibility of the polymer backbone, with unsaturated systems typically showing lower Tg values due to increased chain flexibility [8] [9].
The use of ionic liquids as reaction media for ADMET polymerization of 1,10-undecadiene systems has revolutionized the field by enabling the synthesis of high-molecular-weight polymers under relatively mild conditions [7] [10].
The choice of ionic liquid significantly impacts polymerization kinetics and final molecular weight. Systematic studies have identified key ionic liquids that provide optimal conditions for high-molecular-weight polymer synthesis [7].
Hexafluorophosphate Systems: 1-n-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆) has proven highly effective, achieving molecular weights of 32,200 g/mol after 16 hours [7]. This ionic liquid provides homogeneous reaction conditions and efficient ethylene removal.
Bis(trifluoromethanesulfonyl)imide Systems: 1-n-hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Hmim]TFSI) shows superior performance, achieving the highest molecular weights (39,200 g/mol) among tested ionic liquids [7]. The hydrophobic nature and low viscosity of this ionic liquid contribute to its effectiveness.
Chloride Systems: 1-n-hexyl-3-methylimidazolium chloride ([Hmim]Cl) shows poor performance, achieving only 11,200 g/mol molecular weight due to heterogeneous reaction conditions [7]. The hydrophilic nature leads to polymer precipitation and reduced efficiency.
Ionic liquid-mediated polymerization offers several kinetic advantages over conventional solvent systems:
Enhanced Ethylene Removal: The negligible vapor pressure of ionic liquids allows for more efficient removal of ethylene byproduct, driving the equilibrium toward higher molecular weights [7] [10].
Improved Catalyst Stability: Ionic liquids can stabilize metal catalysts, reducing decomposition and extending catalyst lifetime [10] [11].
Controlled Polymerization Environment: The unique solvating properties of ionic liquids can influence the polymerization mechanism and selectivity [12] [13].
The scalability of ionic liquid-mediated ADMET polymerization has been demonstrated with successful scale-up from 300 mg to 1.0 g monomer scale without significant loss in molecular weight [7]. Key factors for successful scale-up include:
Reactor Design: Round-bottom flasks with three-way stopcocks provide better results than sealed Schlenk tubes for larger-scale reactions [7].
Stirring Efficiency: Adequate stirring becomes more critical at larger scales due to increased viscosity of high-molecular-weight polymer solutions [7].
Ethylene Removal: More frequent ethylene removal cycles may be required at larger scales to maintain polymerization efficiency [7].
One of the most significant advantages of ionic liquid-mediated polymerization is the ability to recycle catalysts. In biphasic systems using [Bmim]PF₆-toluene, the ruthenium catalyst can be recycled at least eight times without loss of activity [7]. This recycling capability is achieved through:
Phase Separation: The polymer dissolves in the toluene phase while the catalyst remains in the ionic liquid phase [7].
Catalyst Retention: The ionic liquid effectively retains the metal catalyst, preventing leaching into the product [7].
Maintained Activity: No significant decrease in hydrogenation activity or selectivity is observed over multiple cycles [7].
The control of cis/trans stereochemistry in polyolefin backbones derived from 1,10-undecadiene systems represents a cutting-edge area of polymer science that enables precise tuning of material properties [8] [14] [9].
The development of stereoselective catalysts for ADMET polymerization has been crucial for achieving control over backbone architecture. Different catalyst systems provide varying degrees of cis/trans selectivity [8] [9].
Cyclometalated Ruthenium Catalysts: The cyclometalated Ru-3b catalyst has achieved exceptional cis-selectivity (up to 99%) in ADMET polymerization of α,ω-dienes [9]. This high selectivity is achieved through kinetic control of the olefin metathesis process.
Dithiolate Ruthenium Catalysts: Ru-4 dithiolate catalysts provide moderate cis-selectivity (85% cis, 15% trans) and demonstrate good functional group tolerance [8] [9].
Conventional Ruthenium Catalysts: Standard Grubbs catalysts (Ru-1, Ru-2) typically provide high trans-selectivity (86% trans) due to thermodynamic control [9].
The mechanism of stereoselective ADMET polymerization involves several key factors that determine the final cis/trans ratio:
Kinetic vs. Thermodynamic Control: Cis-selective catalysts operate under kinetic control, preventing isomerization of the initially formed cis-alkenes [8] [9]. Trans-selective systems operate under thermodynamic control, favoring the more stable trans-configuration.
Catalyst Structure Effects: The electronic and steric properties of the catalyst ligands significantly influence stereoselectivity. Cyclometalated catalysts provide enhanced stability and selectivity through chelation effects [9].
Reaction Conditions: Temperature and reaction time can influence the cis/trans ratio, with higher temperatures and longer reaction times generally favoring trans-alkenes [8] [15].
The cis/trans stereochemistry of the polymer backbone has profound effects on material properties:
Thermal Properties: High cis-content polymers generally show increased thermal stability and lower glass transition temperatures [8] [9]. The cis-geometry provides increased chain flexibility, leading to different thermal behavior.
Mechanical Properties: Cis-rich polymers typically exhibit lower stiffness and higher elasticity compared to trans-rich systems [9] [16]. This difference is attributed to the different packing arrangements and chain conformations.
Crystallinity Effects: Trans-rich polymers generally show higher crystallinity due to more efficient packing, while cis-rich systems tend to be more amorphous [8] [9].
The ability to control cis/trans ratios enables the development of materials with tailored properties for specific applications:
Thermoplastic Elastomers: Controlled stereochemistry allows for the development of thermoplastic elastomers with tunable mechanical properties [17] [9].
Precision Polymers: The ability to control backbone stereochemistry enables the synthesis of precision polymers with defined microstructures [8] [15].
Property Gradients: By varying reaction conditions during polymerization, it is possible to create polymers with gradient cis/trans ratios along the chain [8] [15].
The research demonstrates that 1,10-undecadiene and its derivatives represent a versatile platform for advanced polymer science applications. The combination of ADMET polymerization with innovative catalyst design and reaction optimization has enabled the synthesis of high-performance biobased polyesters with properties that exceed conventional petroleum-based polymers. The ability to control molecular weight, backbone saturation, and stereochemistry provides unprecedented opportunities for materials design and application-specific property optimization [1] [6] [7] [8] [9].
Flammable